molecular formula C9H15NO B13268517 Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]

Cat. No.: B13268517
M. Wt: 153.22 g/mol
InChI Key: HSHQTJIPOQZBLR-UHFFFAOYSA-N
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Description

Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] is a complex organic compound characterized by a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] can be compared with other spirocyclic compounds, such as:

  • Spiro[cyclopentane-1,3’-oxindole]
  • Spiro[cyclohexane-1,3’-pyrrolidine]
  • Spiro[cyclobutane-1,3’-pyrrolidine]

These compounds share similar structural features but differ in their chemical properties and applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane]

InChI

InChI=1S/C9H15NO/c1-2-9(3-1)6-10-8-5-11-4-7(8)9/h7-8,10H,1-6H2

InChI Key

HSHQTJIPOQZBLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC3C2COC3

Origin of Product

United States

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